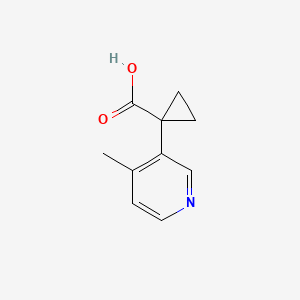
1-(4-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H11NO2 It is a derivative of cyclopropane carboxylic acid, featuring a pyridine ring substituted with a methyl group at the 4-position
準備方法
The synthesis of 1-(4-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions and reagents can be tailored to optimize the yield and purity of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high efficiency and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
1-(4-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(4-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: This compound may be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The detailed mechanism of action is often studied through experimental and computational methods to understand its effects at the molecular level.
類似化合物との比較
1-(4-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid: This compound has a similar structure but with the methyl group at the 3-position of the pyridine ring.
1-(6-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid: Another similar compound with the methyl group at the 6-position of the pyridine ring.
The uniqueness of 1-(4-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
1-(4-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-7-2-5-11-6-8(7)10(3-4-10)9(12)13/h2,5-6H,3-4H2,1H3,(H,12,13) |
InChIキー |
CCALOGXVTUKTEX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)C2(CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13536305.png)
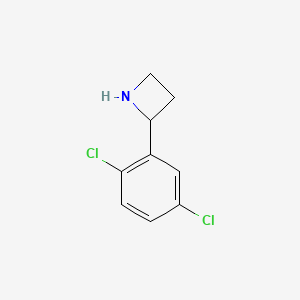




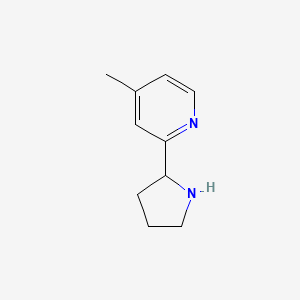
![5-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13536350.png)

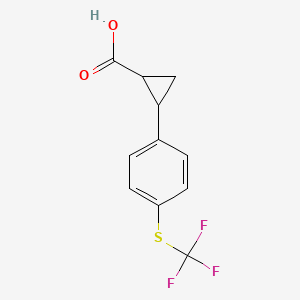
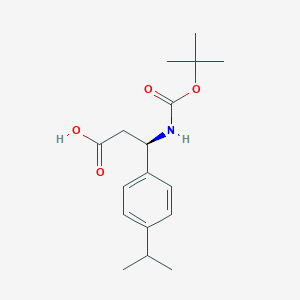
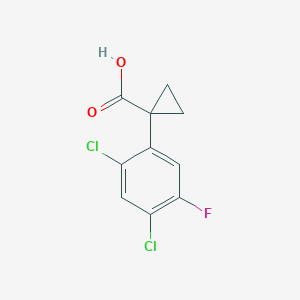
![methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride](/img/structure/B13536391.png)

